alpha-1,4-Tetraglucose

Description

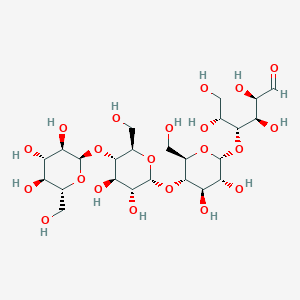

Alpha-1,4-Tetraglucose, commonly known as Maltotetraose, is a linear oligosaccharide composed of four D-glucose units linked via α-1,4-glycosidic bonds. Its molecular formula is C₂₄H₄₂O₂₁, with a molecular weight of 666.58–666.60 g/mol . Maltotetraose is a member of the amylose family and is enzymatically derived from starch hydrolysis. It is utilized in food science as a stabilizer, sweetener, and prebiotic, and in biochemical research for studying carbohydrate metabolism .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQJCPNSAVWAFU-KVXMBEGHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865722 | |

| Record name | Maltotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34612-38-9 | |

| Record name | Maltotetraose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34612-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034612389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltotetraose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maltotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTOTETRAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO88JLT87R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Starch Hydrolysis Using Alpha-Amylase

This compound is commonly produced via controlled enzymatic hydrolysis of starch, a natural polymer of α(1→4)-linked glucose units. Liquefied starch, prepared by thermostable α-amylase treatment at elevated temperatures (90–110°C), undergoes further hydrolysis using maltogenic amylases or pullulanases. These enzymes cleave α(1→4) bonds in starch to yield maltooligosaccharides, including maltotetraose (α-1,4-tetraglucose). For instance, a 20% (w/w) starch solution treated with Bacillus stearothermophilus α-amylase at pH 6.0 and 45°C for 72 hours produces a mixture of oligosaccharides, which is then purified via chromatographic separation.

Glycosyltransferase-Mediated Synthesis

Glycogen synthase (GT3/GT5 family enzymes) catalyzes the elongation of α(1→4)-glucan chains using UDP-glucose as a substrate. Structural studies of glycogen synthase from Saccharomyces cerevisiae reveal a conserved active site that facilitates processive glucose addition, enabling the synthesis of defined oligosaccharides like α-1,4-tetraglucose. Similarly, engineered glycosynthases, such as TxGH116 E441G, have been employed to synthesize α-glucosylazide intermediates, which are subsequently functionalized via click chemistry to produce tailored glucosides.

Chemoenzymatic Approaches

Transglycosylation Reactions

Recent advances in glycosynthase engineering enable the synthesis of α-1,4-linked glucans without protective groups. For example, TxGH116 E441G catalyzes the transglycosylation of p-nitrophenyl β-D-glucopyranoside with sodium azide, yielding α-D-glucosylazide (αGA1) in citrate-phosphate buffer (pH 3.5) at 45°C. This intermediate serves as a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, generating functionalized α-1,4-glucoside derivatives with yields exceeding 75%.

Enzymatic Debranching and Purification

Cyclodextrin glucosyltransferase (CGTase) is critical for removing branched byproducts during α-1,4-tetraglucose production. In a two-step process, CGTase hydrolyzes α(1→6) linkages in cyclotetraglucose derivatives, leaving linear α(1→4)-oligosaccharides. Subsequent treatment with α-glucosidase and glucoamylase ensures the degradation of residual maltooligosaccharides, achieving ≥98% purity after ion-exchange chromatography.

Downstream Processing and Characterization

Chromatographic Purification

Cation-exchange resins in sodium form (e.g., Dowex® 50WX4) effectively separate α-1,4-tetraglucose from shorter oligosaccharides. A study using liquefied tapioca starch reported a recovery rate of 85–90% for maltotetraose after sequential steps of activated carbon decolorization, vacuum concentration, and desalting.

Physicochemical Properties

This compound exhibits distinct solubility and structural characteristics:

| Property | Value |

|---|---|

| Molecular weight | 666.6 g/mol |

| Water solubility (25°C) | 350 g/L |

| Hydrogen bond donors | 14 |

| Hydrogen bond acceptors | 21 |

These properties make it suitable for applications requiring high thermal stability and low viscosity.

Industrial-Scale Production Challenges

Enzyme Cost and Stability

The thermolability of glycosyltransferases like 6-GT and IMT limits large-scale production. Immobilizing these enzymes on silica or chitosan matrices enhances operational stability, allowing reuse for up to 10 cycles without significant activity loss.

Byproduct Management

Branched cyclotetraglucose derivatives, formed during enzymatic reactions, necessitate rigorous purification. Combining α-amylase and glucoamylase treatments reduces these byproducts to <2% in final products.

Emerging Methodologies

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by α-Glucosidases

Alpha-1,4-tetraglucose is primarily hydrolyzed by α-glucosidases , enzymes that cleave α-1,4 glycosidic linkages. These include:

-

Glucoamylase (GA) : Breaks Glc₄ into glucose monomers via exo-acting hydrolysis at the non-reducing end .

-

Acid α-glucosidase (GAA) : Critical in lysosomal glycogen breakdown; deficiency causes Pompe disease. Recombinant human GAA enzyme replacement therapy (ERT) reduces urinary Glc₄ levels, confirming its role in Glc₄ catabolism .

Key Data :

Acid-Catalyzed Hydrolysis

Mechanism :

-

Protonation of the glycosidic oxygen.

-

Cleavage of the C–O bond, forming a cyclic oxocarbenium ion intermediate.

Oxidation Reactions

Glc₄’s terminal reducing glucose unit undergoes oxidation:

-

Nitric Acid Oxidation : Converts the reducing end to glucaric acid (aldaric acid) while leaving other glucose units intact .

-

Enzymatic Oxidation : Lytic reactions by α-1,4-glucan lyases produce 1,5-anhydrofructose (1,5-AnFru) via β-elimination, bypassing hydrolytic pathways .

Reaction Pathway :

Transglucosylation

Certain α-glucosidases catalyze transglucosylation, transferring glucose from Glc₄ to acceptors like water or other sugars. This activity is exploited industrially to synthesize novel oligosaccharides .

Factors Influencing Transglucosylation :

-

Substrate concentration : Higher Glc₄ levels favor transfer over hydrolysis.

-

Enzyme source : Fungal α-glucosidases exhibit stronger transglucosylation activity than mammalian isoforms .

Analytical Detection Methods

Glc₄ quantification relies on:

Applications De Recherche Scientifique

Chemistry and Biochemistry

Alpha-1,4-Tetraglucose serves as a substrate for studying enzyme kinetics and carbohydrate metabolism. It is particularly useful in the analysis of enzymes such as alpha-amylase and alpha-glucosidase, which catalyze the hydrolysis of glycosidic bonds. The compound's specific structure allows researchers to investigate enzyme-substrate interactions effectively.

Medical Diagnostics

Recent studies have highlighted the potential of this compound as a biomarker for various metabolic disorders, particularly glycogen storage diseases (GSD). For instance, urinary levels of Glc4 (a related tetrasaccharide) have been shown to correlate with disease severity in Pompe disease patients undergoing enzyme replacement therapy (ERT) . The ability to monitor Glc4 levels provides clinicians with a non-invasive method to assess treatment efficacy.

Food Industry

In the food sector, this compound is utilized as a functional ingredient to enhance texture and stability in various products. Its properties make it suitable for applications in baking and other food processing techniques where maintaining product quality is essential.

Case Study 1: Biomarker for Pompe Disease

A study assessed urinary Glc4 levels in patients receiving ERT for Pompe disease. Researchers found that Glc4 levels decreased significantly after treatment initiation, indicating its potential as a biomarker for monitoring therapeutic response . The study involved 11 patients and demonstrated that those with a favorable clinical response exhibited normalized Glc4 levels within the first year of treatment.

Case Study 2: Glycogen Storage Diseases

Another investigation focused on the presence of Glc4 in patients with various GSDs. Elevated urinary Glc4 levels were correlated with increased muscle glycogen content, suggesting its utility as a diagnostic marker for GSD II and GSD III . This study emphasized the importance of non-invasive biomarkers in managing these conditions effectively.

Table 1: Comparison of this compound with Related Oligosaccharides

| Compound | Structure | Applications |

|---|---|---|

| This compound | Four glucose units (α-1,4) | Enzyme kinetics studies; medical diagnostics |

| Maltotriose | Three glucose units (α-1,4) | Substrate for amylase activity assays |

| Maltopentaose | Five glucose units (α-1,4) | Food industry applications |

Table 2: Clinical Findings on Urinary Glc4 Levels

| Patient Group | Baseline Glc4 Levels (mmol/mol creatinine) | Post-Treatment Glc4 Levels (mmol/mol creatinine) |

|---|---|---|

| Pompe Disease Patients | 34.2 ± 11.3 | Significant decrease observed |

| Age-Matched Controls | 6.1 ± 5.1 | Below detection limit |

Mécanisme D'action

Alpha-1,4-Tetraglucose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. The compound is hydrolyzed by alpha-glucosidases, releasing glucose units that can be utilized in various metabolic pathways. The molecular targets include alpha-amylase and alpha-glucosidase, which catalyze the breakdown of alpha-1,4-glycosidic bonds .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares Maltotetraose with other oligosaccharides of similar chain length or linkage patterns:

Key Research Findings

- Linkage-Specific Properties : Maltotetraose’s α-1,4 linkages make it soluble and digestible, unlike β-1,4-linked Cellotetraose, which forms rigid structures resistant to human enzymes .

- Analytical Differentiation : Techniques like NMR and HPLC distinguish Maltotetraose from isomers (e.g., Isomaltotetraose) based on linkage patterns and retention times .

- Synthesis Methods : Maltotetraose is produced enzymatically (e.g., via maltogenic amylases), whereas Cellotetraose requires cellulose hydrolysis or chemical synthesis .

Contradictions and Clarifications

- Mislabeling Alert : erroneously lists "Cellotetraose" as an alias for Maltotetraose. These compounds differ critically in linkage type (α vs. β), leading to divergent biochemical behaviors .

- Molecular Weight Variance: Minor discrepancies in reported molecular weights (666.58 vs. 666.60) likely arise from measurement techniques or rounding conventions .

Activité Biologique

Alpha-1,4-Tetraglucose, also known as maltotetraose, is a tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. This compound is significant in various biological contexts, particularly in its role as a biomarker for certain glycogen storage diseases (GSDs) and its involvement in metabolic processes.

Glycogen Storage Diseases

This compound has been identified as a potential biomarker for monitoring conditions such as Pompe disease (GSD II) and other glycogen storage disorders. Studies have shown that urinary levels of this tetrasaccharide increase significantly in patients with these conditions.

Case Study: Pompe Disease

A study involving 11 patients undergoing enzyme replacement therapy (ERT) for Pompe disease demonstrated that urinary levels of this compound (designated as Glc4) were elevated compared to age-matched controls. The mean urinary Glc4 concentration was found to be 34.2 mmol/mol creatinine in patients versus 6.1 mmol/mol in controls. Following ERT, Glc4 levels decreased significantly in patients showing favorable clinical responses, indicating its utility as a biomarker for monitoring treatment efficacy .

This compound is produced through the enzymatic breakdown of glycogen. It plays a role in energy metabolism and can influence physiological responses during stress or metabolic disturbances. The enzymatic pathways involved include:

- Amylolytic Enzymes : These enzymes catalyze the hydrolysis of glycogen to release glucose units, including maltotetraose.

- Trehalose Metabolism : Although primarily associated with trehalose, certain pathways may also involve maltotetraose as an intermediate product during glucose metabolism .

Enzymatic Pathways

The synthesis and breakdown of this compound involve various enzymes:

- Glycogen Phosphorylase : Catalyzes the release of glucose from glycogen.

- Amylase : Breaks down starches into simpler sugars including maltotetraose.

These enzymes are crucial for maintaining glucose homeostasis and energy production within cells.

Table 1: Summary of Findings on this compound as a Biomarker

Clinical Implications

The identification of this compound as a biomarker has significant implications for clinical practice:

- Diagnosis : Its presence in elevated amounts can aid in diagnosing GSDs.

- Monitoring Treatment : Changes in urinary levels can help assess the effectiveness of therapies like ERT.

Moreover, research indicates that while not specific to one condition, this compound can reflect the overall metabolic state related to glycogen storage disorders.

Q & A

Q. How can computational models (e.g., molecular docking) be optimized to predict this compound interactions with carbohydrate-binding modules (CBMs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.